molecular formula C19H19NO2S B7451572 2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide

2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide

Cat. No.: B7451572
M. Wt: 325.4 g/mol
InChI Key: QDIYUXHQGXBFTN-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with three methyl groups and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide can be achieved through a multi-step process involving the following key steps:

    Nitration of 2,4,5-trimethylbenzene: The starting material, 2,4,5-trimethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,5-trimethyl-1-nitrobenzene.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 2,4,5-trimethyl-1-aminobenzene.

    Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form 2,4,5-trimethyl-1-aminobenzene-1-sulfonic acid.

    Coupling with Naphthalene: Finally, the sulfonic acid derivative is coupled with naphthalene-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

2,4,5-trimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of a naphthalene moiety

Properties

IUPAC Name

2,4,5-trimethyl-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-13-10-15(3)19(11-14(13)2)23(21,22)20-18-9-8-16-6-4-5-7-17(16)12-18/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYUXHQGXBFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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